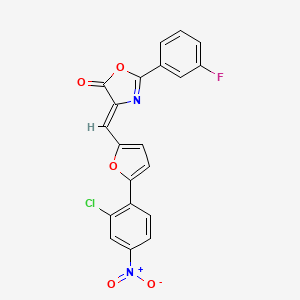![molecular formula C9H14ClNO B6252963 {4-[(methylamino)methyl]phenyl}methanol hydrochloride CAS No. 194594-98-4](/img/no-structure.png)
{4-[(methylamino)methyl]phenyl}methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Methylamino)methyl]phenylmethanol hydrochloride (MAMPMHCl) is a synthetic compound that has been used in a variety of scientific research applications. It is a colorless, crystalline solid that is highly soluble in water. MAMPMHCl has been used in the synthesis of other compounds, as well as in the study of biochemical and physiological processes. We will also discuss the advantages and limitations of using MAMPMHCl for laboratory experiments, as well as potential future directions for research.
Scientific Research Applications
{4-[(methylamino)methyl]phenyl}methanol hydrochloride has been used in a variety of scientific research applications. It has been used in the synthesis of other compounds, such as 4-methoxybenzyl alcohol and 4-methoxybenzaldehyde. This compound has also been used in the study of biochemical and physiological processes, such as the metabolism of drugs and the action of enzymes. In addition, this compound has been used in the synthesis of pharmaceuticals, such as anti-inflammatory compounds and anticonvulsants.
Mechanism of Action
{4-[(methylamino)methyl]phenyl}methanol hydrochloride functions as a reversible inhibitor of the enzyme monoamine oxidase. Monoamine oxidase is responsible for the breakdown of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine. By blocking the action of monoamine oxidase, this compound can increase the levels of these neurotransmitters in the brain. This can have a variety of effects, depending on the neurotransmitter involved. For example, increased levels of serotonin can lead to an antidepressant effect, while increased levels of norepinephrine can lead to increased alertness and energy.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its action as an inhibitor of monoamine oxidase, this compound has been shown to have anti-inflammatory, anti-nociceptive, and anti-seizure effects. It has also been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases. In addition, this compound has been shown to have antithrombotic and anti-angiogenic effects, and may be useful in the treatment of cardiovascular disease.
Advantages and Limitations for Lab Experiments
{4-[(methylamino)methyl]phenyl}methanol hydrochloride has a number of advantages and limitations when used in laboratory experiments. One advantage is its relatively low cost, which makes it a viable option for research. Additionally, this compound is highly soluble in water, making it easy to work with in experiments. However, this compound is also sensitive to light and air, and must be stored in a dark, airtight container. In addition, this compound can be toxic in high doses, and must be handled with care.
Future Directions
The potential future directions for research involving {4-[(methylamino)methyl]phenyl}methanol hydrochloride are numerous. One potential direction is the development of new pharmaceuticals based on this compound. Additionally, further research could be conducted into its mechanism of action, as well as its biochemical and physiological effects. Furthermore, research could be conducted into the use of this compound in the treatment of various diseases, such as neurodegenerative diseases, cardiovascular disease, and cancer. Finally, research could be conducted into the use of this compound in combination with other compounds, such as vitamins and minerals, to further increase its efficacy.
Synthesis Methods
{4-[(methylamino)methyl]phenyl}methanol hydrochloride can be synthesized from the reaction of 4-methoxyphenylacetic acid and methylamine hydrochloride. The reaction is carried out in the presence of pyridine, and yields a white solid that is soluble in water. The reaction can be further improved by the addition of a catalyst, such as palladium or platinum. The product can then be purified by recrystallization from a mixture of water and ethanol.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for '{4-[(methylamino)methyl]phenyl}methanol hydrochloride' involves the reaction of 4-(chloromethyl)benzyl alcohol with methylamine to form the intermediate, 4-[(methylamino)methyl]benzyl alcohol. This intermediate is then reacted with hydrochloric acid to yield the final product, {4-[(methylamino)methyl]phenyl}methanol hydrochloride.", "Starting Materials": [ "4-(chloromethyl)benzyl alcohol", "methylamine", "hydrochloric acid" ], "Reaction": [ "Step 1: 4-(chloromethyl)benzyl alcohol is reacted with excess methylamine in the presence of a base catalyst, such as sodium hydroxide, at elevated temperatures to form 4-[(methylamino)methyl]benzyl alcohol.", "Step 2: The intermediate, 4-[(methylamino)methyl]benzyl alcohol, is then reacted with hydrochloric acid to yield the final product, {4-[(methylamino)methyl]phenyl}methanol hydrochloride." ] } | |
CAS RN |
194594-98-4 |
Molecular Formula |
C9H14ClNO |
Molecular Weight |
187.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



